molecular formula C9H11BrMgO B1613471 4-Methoxyphenethylmagnesium bromide CAS No. 36278-54-3

4-Methoxyphenethylmagnesium bromide

Cat. No.: B1613471
CAS No.: 36278-54-3
M. Wt: 239.39 g/mol
InChI Key: ZCSINCNMOPYKNC-UHFFFAOYSA-M
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Description

4-Methoxyphenethylmagnesium bromide is a useful research compound. Its molecular formula is C9H11BrMgO and its molecular weight is 239.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenethylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenethylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-ethyl-4-methoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSINCNMOPYKNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenethylmagnesium Bromide: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-methoxyphenethylmagnesium bromide, a significant yet often overlooked Grignard reagent. While its discovery is not marked by a singular breakthrough event, its history is intrinsically linked to the revolutionary development of organomagnesium chemistry by Victor Grignard in 1900. This document delves into the historical context of Grignard reagents, provides detailed, field-proven protocols for the synthesis of 4-methoxyphenethylmagnesium bromide and its precursor, and explores its applications in modern organic synthesis, particularly for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and authoritative grounding through comprehensive referencing.

Introduction: The Dawn of a New Era in Synthesis - The Grignard Reagent

The turn of the 20th century witnessed a paradigm shift in organic chemistry with the pioneering work of French chemist François Auguste Victor Grignard.[1][2] His discovery that organic halides react with magnesium metal in an ethereal solvent to form highly reactive organomagnesium compounds, now universally known as Grignard reagents, was a monumental achievement that earned him the Nobel Prize in Chemistry in 1912.[1][2] These reagents, with the general formula RMgX, provided a robust and versatile method for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[1][2]

The initial work by Grignard's mentor, Philippe Barbier, involved a one-pot reaction of an alkyl halide, a carbonyl compound, and magnesium metal. However, the yields were often low and the reactions unreliable.[3] Grignard's crucial contribution was the development of a two-step process: the pre-formation of the organomagnesium halide, followed by its reaction with an electrophile.[3] This seemingly simple modification revolutionized the field, enabling chemists to construct complex molecules with unprecedented efficiency and control.

The reactivity of Grignard reagents stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[4] This makes them potent nucleophiles capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.

While the early focus was on simple alkyl and aryl Grignard reagents, the methodology was soon extended to include functionalized derivatives. 4-Methoxyphenethylmagnesium bromide, the subject of this guide, is an exemplar of such a functionalized Grignard reagent. Its synthesis and application represent a routine yet vital extension of Grignard's initial discovery, enabling the introduction of the 4-methoxyphenethyl moiety in the synthesis of complex organic molecules.

Synthesis of 4-Methoxyphenethylmagnesium Bromide: A Two-Step Approach

The preparation of 4-methoxyphenethylmagnesium bromide is a two-step process that begins with the synthesis of its precursor, 4-methoxyphenethyl bromide, from the corresponding alcohol. This is followed by the classical Grignard reaction with magnesium metal.

Step 1: Synthesis of 4-Methoxyphenethyl Bromide from 4-Methoxyphenethyl Alcohol

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is a common and effective choice that generally proceeds with minimal side reactions for primary alcohols.[5]

Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group (now a good leaving group) from the backside, leading to the formation of the alkyl bromide with inversion of stereochemistry (though this is not relevant for the achiral 4-methoxyphenethyl alcohol).[5]

G cluster_0 Activation of Alcohol cluster_1 SN2 Displacement ROH 4-Methoxyphenethyl Alcohol PBr3 PBr₃ ROH->PBr3 Nucleophilic Attack Intermediate1 R-O⁺H-PBr₂ PBr3->Intermediate1 Br- Br⁻ Intermediate1->Br- Displacement Intermediate2 [Br⁻] Activated_Alcohol R-O⁺H-PBr₂ Intermediate2->Activated_Alcohol Backside Attack RBr 4-Methoxyphenethyl Bromide Activated_Alcohol->RBr Leaving_Group HOPBr₂ Activated_Alcohol->Leaving_Group

Figure 1: Reaction mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.

Experimental Protocol:

A detailed procedure for the synthesis of a phenethyl bromide from the corresponding alcohol using phosphorus tribromide is described below. This protocol is adapted from a reliable source for the synthesis of 3-methoxyphenethyl bromide and is directly applicable to the 4-methoxy isomer.[6]

Materials:

  • 4-Methoxyphenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂, dry)

  • Deionized water

  • 5N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenethyl alcohol (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus tribromide (0.52 eq) in dry dichloromethane to the cooled alcohol solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding the mixture to ice/water.

  • Neutralize the resulting solution with 5N NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyphenethyl bromide.

Quantitative Data:

ParameterValueReference
Reactant4-Methoxyphenethyl Alcohol[6]
ReagentPhosphorus Tribromide[6]
SolventDichloromethane[6]
Yield~97% (based on analogous reaction)[6]
Step 2: Formation of 4-Methoxyphenethylmagnesium Bromide

The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent as it forms.[7]

Reaction Mechanism: The formation of a Grignard reagent is believed to proceed through a radical mechanism initiated by a single-electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the organic halide. This results in the formation of a radical anion, which then fragments to form an organic radical and a halide ion. The organic radical then reacts with the magnesium radical cation on the metal surface to form the organomagnesium halide.

G cluster_0 Grignard Reagent Formation R-Br 4-Methoxyphenethyl Bromide SET Single-Electron Transfer R-Br->SET Mg Mg⁰ (metal surface) Mg->SET Mg_radical_cation Mg⁺• Radical_Anion [R-Br]⁻• SET->Radical_Anion R_radical R• Radical_Anion->R_radical Br- Br⁻ Radical_Anion->Br- RMgBr 4-Methoxyphenethylmagnesium Bromide R_radical->RMgBr

Figure 2: Proposed radical mechanism for the formation of a Grignard reagent.

Experimental Protocol:

The following is a general and reliable protocol for the preparation of a Grignard reagent, adapted from a procedure for a similar compound.[8]

Materials:

  • 4-Methoxyphenethyl bromide

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-methoxyphenethyl bromide (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and the initiation of bubbling indicate the start of the reaction. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • The resulting grey to brownish solution of 4-methoxyphenethylmagnesium bromide is then ready for use in subsequent reactions.

Quantitative Data:

ParameterDescription
¹H NMR (THF-d₈, predicted) Due to the paramagnetic nature of the magnesium center and the dynamic exchange processes in solution (Schlenk equilibrium), the NMR spectra of Grignard reagents can be complex and broad. However, one would expect to see characteristic signals for the methoxy group (around 3.7 ppm), the aromatic protons (in the range of 6.7-7.1 ppm), and the ethyl chain protons, which would be shifted upfield compared to the starting bromide. The α-methylene protons would likely be broad and shifted significantly upfield.
¹³C NMR (THF-d₈, predicted) Similar to the ¹H NMR, the ¹³C NMR signals would be influenced by the magnesium. The carbon directly bonded to magnesium would be significantly shifted upfield and may be difficult to observe due to quadrupolar broadening. The other carbon signals would be expected in their typical regions: methoxy carbon around 55 ppm, aromatic carbons between 110-160 ppm, and the β-methylene carbon.

Applications in Organic Synthesis

4-Methoxyphenethylmagnesium bromide is a valuable building block for the introduction of the 4-methoxyphenethyl moiety into a variety of organic molecules. Its applications are broad, spanning from the synthesis of simple alcohols to the construction of complex frameworks relevant to the pharmaceutical and natural product industries. The closely related aryl Grignard reagent, 4-methoxyphenylmagnesium bromide, has been utilized in the synthesis of bioactive molecules, including analogs of the potent anticancer agent combretastatin A-4, suggesting similar potential for its phenethyl counterpart.[2][9]

Nucleophilic Addition to Carbonyls

The most common application of Grignard reagents is their reaction with carbonyl compounds.

  • Reaction with Aldehydes: 4-Methoxyphenethylmagnesium bromide reacts with aldehydes to produce secondary alcohols. For example, its reaction with benzaldehyde would yield 1-phenyl-2-(4-methoxyphenyl)ethanol.[10]

  • Reaction with Ketones: Reaction with ketones affords tertiary alcohols.

  • Reaction with Esters: Grignard reagents add twice to esters to produce tertiary alcohols, where two of the substituents on the alcohol carbon are identical and originate from the Grignard reagent.

G cluster_0 Reaction with Electrophiles Grignard 4-Methoxyphenethyl-MgBr Aldehyde Aldehyde (R'CHO) Grignard->Aldehyde 1. Add 2. H₃O⁺ workup Ketone Ketone (R'R''CO) Grignard->Ketone 1. Add 2. H₃O⁺ workup Ester Ester (R'COOR'') Grignard->Ester 1. Add (2 equiv) 2. H₃O⁺ workup Secondary_Alcohol Secondary Alcohol Aldehyde->Secondary_Alcohol Forms Tertiary_Alcohol_1 Tertiary Alcohol Ketone->Tertiary_Alcohol_1 Forms Tertiary_Alcohol_2 Tertiary Alcohol Ester->Tertiary_Alcohol_2 Forms

Figure 3: General reactions of 4-methoxyphenethylmagnesium bromide with carbonyl compounds.
Synthesis of Phenylethanolamines

The 4-methoxyphenethyl moiety is a common structural feature in various pharmacologically active compounds, including phenylethanolamines, which are known for their adrenergic receptor activity. The synthesis of such compounds can potentially be achieved through the reaction of 4-methoxyphenethylmagnesium bromide with appropriate electrophiles.

Conclusion

4-Methoxyphenethylmagnesium bromide, while not a "named" reagent with a celebrated discovery, stands as a testament to the enduring legacy of Victor Grignard's work. Its synthesis follows well-established and reliable protocols, and its utility as a nucleophilic building block provides a powerful tool for synthetic chemists. For researchers in drug discovery and natural product synthesis, understanding the preparation and reactivity of such functionalized Grignard reagents is paramount for the efficient construction of complex molecular architectures with potential biological activity. This guide has provided a comprehensive, technically grounded overview to aid in the successful application of this versatile reagent.

References

  • A Snippet of Grignard Reagent's Histroy. (n.d.). Resonance. Retrieved February 23, 2026, from [Link]

  • Boulard, L., et al. (2004). Two successive one-pot reactions leading to the expeditious synthesis of (−)-centrolobine. Tetrahedron Letters, 45(35), 6603-6605.
  • Grignard reagents | Geology | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]

  • Khafagy, E. Z., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
  • The Grignard Reagents | Organometallics - ACS Publications. (2009). ACS Publications. Retrieved February 23, 2026, from [Link]

  • 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term | Fiveable. (2025). Fiveable. Retrieved February 23, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Synthesis of 4-methoxyphenylmagnesium bromide - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • Grignard Reagents - Chemguide. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. (n.d.). Pressbooks. Retrieved February 23, 2026, from [Link]

  • Synthesis of 3-methoxyphenethyl bromide - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • PBr3 and SOCl2 - Master Organic Chemistry. (2015). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Alcohol to Bromide - PBr3 - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Preparation of PBr3? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008). Sciencemadness.org. Retrieved February 23, 2026, from [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. (2024). MANAC Inc. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Reaction of Benzaldehyde with Magnesium KCET 12th Chemistry AlcoholPhenol and Ether. (2025). YouTube. Retrieved February 23, 2026, from [Link]

  • Write the balanced equation for the reaction of C_6H_5MgBr with benzaldehyde. (n.d.). Study.com. Retrieved February 23, 2026, from [Link]

  • If 5.0 g of methylmagnesium bromide is reacted with an excess of benzalde.. - Filo. (2025). Filo. Retrieved February 23, 2026, from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). ADICHEMISTRY. Retrieved February 23, 2026, from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018). YouTube. Retrieved February 23, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved February 23, 2026, from [Link]

  • 1H | THF-d8 | NMR Chemical Shifts - NMRS.io. (n.d.). NMRS.io. Retrieved February 23, 2026, from [Link]

  • 13C | THF-d8 | NMR Chemical Shifts - NMRS.io. (n.d.). NMRS.io. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Addition with 4-Methoxyphenethylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of a Specialized Grignard Reagent

The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful tools for this purpose are Grignard reagents, organomagnesium halides (R-MgX) that serve as potent sources of nucleophilic carbon.[1][2] This guide focuses on a specific and highly useful alkyl Grignard reagent: 4-Methoxyphenethylmagnesium bromide.

The 4-methoxyphenethyl moiety is a common structural motif in a variety of biologically active compounds and pharmaceutical intermediates. The ability to introduce this group through nucleophilic addition to carbonyl compounds provides a direct and efficient route to valuable substituted phenethyl alcohols.[3][4] These application notes provide a comprehensive overview, from the fundamental principles and in-situ preparation of the reagent to detailed, field-tested protocols for its application in nucleophilic addition reactions with aldehydes, ketones, and esters. The emphasis is on not just the procedural steps, but the underlying chemical logic and safety considerations essential for successful and reproducible outcomes.

Scientific Principles: The Mechanism of Nucleophilic Addition

The reactivity of 4-Methoxyphenethylmagnesium bromide stems from the highly polarized carbon-magnesium bond. Carbon, being significantly more electronegative than magnesium, draws electron density, creating a carbanionic character on the benzylic carbon.[1][5] This makes the reagent a strong nucleophile and a strong base.

The fundamental reaction pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde, ketone, or ester.[2][6][7] This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction is typically completed by an acidic or aqueous workup, which protonates the alkoxide to yield the final alcohol product.[8][9]

Caption: General mechanism of Grignard addition to a carbonyl group.

Critical Safety Considerations: Managing a Highly Reactive Reagent

Grignard reagents are among the most reactive substances routinely used in organic synthesis, and their handling demands strict adherence to safety protocols.[10]

  • Water and Protic Solvent Reactivity: Grignard reagents react violently with water and other protic sources (e.g., alcohols, acids) in a highly exothermic reaction that quenches the reagent and generates flammable alkanes.[11][12] All glassware must be rigorously dried (oven or flame-drying), and all solvents must be anhydrous.[13]

  • Flammability: The ethereal solvents used (diethyl ether, THF) are extremely flammable and have low boiling points.[13][14] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with carbonyls are exothermic and can lead to runaway reactions if additions are not carefully controlled.[10] Always have an ice bath ready to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-retardant lab coat, and appropriate gloves are mandatory.[14] Nitrile gloves offer good dexterity but are combustible; consider wearing leather gloves over them for added protection during transfers.

Engineering Controls:

  • Chemical Fume Hood: All manipulations must be performed in a well-ventilated fume hood.[14]

  • Inert Atmosphere: Use of a Schlenk line or glove box to handle reagents under an inert atmosphere (Nitrogen or Argon) is standard practice.[14]

  • Blast Shield: A blast shield should be used, especially for reactions performed at a larger scale.[14]

Protocol 1: In-Situ Preparation of 4-Methoxyphenethylmagnesium Bromide

This protocol details the formation of the Grignard reagent from its corresponding bromide. The reagent is typically prepared and used immediately (in-situ) for subsequent reactions.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Magnesium Turnings99.8%+Metal for reagent formation
1-(2-Bromoethyl)-4-methoxybenzeneAnhydrous, 98%+Organic halide precursor
Tetrahydrofuran (THF)Anhydrous, >99.9%Solvent
IodineCrystalInitiator
Three-neck round-bottom flaskSized appropriately (max 50% full)[10]Reaction vessel
Reflux condenser & Schlenk adapter---Control solvent evaporation
Addition funnelPressure-equalizingControlled addition of halide
Magnetic stirrer and stir bar---Agitation
Inert gas supply (N₂ or Ar)High purityMaintain anhydrous conditions

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a flow of inert gas to remove all adsorbed moisture and allow it to cool to room temperature.[13]

  • Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single small crystal of iodine into the cooled flask. Gently warm the flask with a heat gun under the inert gas flow until violet iodine vapors are observed. This helps to activate the magnesium surface.[9]

  • Initial Solvent Addition: Add a small portion (approx. 10-15%) of the total anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Halide Addition & Initiation: Dissolve the 1-(2-bromoethyl)-4-methoxybenzene (1.0 equivalent) in the remaining anhydrous THF and load it into the addition funnel. Add a small aliquot (approx. 5-10%) of the halide solution to the stirred magnesium suspension.

  • Monitoring Initiation: The reaction has initiated when the brown iodine color disappears and gentle refluxing (bubbling) begins spontaneously.[9] If it does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.

  • Controlled Addition: Once initiated, add the remainder of the halide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux.[14] The reaction is exothermic. Use an ice bath to moderate the temperature if the reflux becomes too vigorous.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a cloudy, grey-to-brown solution. This solution is now ready for use in subsequent nucleophilic addition reactions.

G A 1. Assemble & Flame-Dry Glassware B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add Small Portion of Anhydrous THF B->C D 4. Add ~10% of Halide/THF Solution C->D E 5. Observe for Initiation (Color change, gentle reflux) D->E E->E If Not, Warm Gently F 6. Dropwise Addition of Remaining Halide E->F If Initiated G 7. Maintain Gentle Reflux (Use ice bath if needed) F->G H 8. Stir 1h Post-Addition G->H I Grignard Reagent Ready for Use H->I

Caption: Workflow for the preparation of 4-Methoxyphenethylmagnesium bromide.

Protocol 2: Synthesis of a Secondary Alcohol via Addition to an Aldehyde

This protocol describes the reaction with acetaldehyde to form 3-(4-methoxyphenyl)-butan-2-ol.

Reagents & Stoichiometry

ReagentMoles (equiv.)Amount
4-Methoxyphenethylmagnesium bromide1.1(Prepared in-situ)
Acetaldehyde1.0(Calculated based on Grignard)
Anhydrous THF---Solvent
Saturated NH₄Cl solution---Quenching agent
Diethyl Ether---Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (1.1 equiv.) in the three-neck flask to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve acetaldehyde (1.0 equiv.) in a small amount of anhydrous THF. Add this solution dropwise via syringe or addition funnel to the stirred Grignard solution, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[15] This will form a white precipitate (magnesium salts).

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary alcohol.

Protocol 3: Synthesis of a Tertiary Alcohol via Addition to a Ketone

This protocol describes the reaction with acetone to form 2-methyl-4-(4-methoxyphenyl)butan-2-ol. The procedure is analogous to the aldehyde addition.

Reagents & Stoichiometry

ReagentMoles (equiv.)Amount
4-Methoxyphenethylmagnesium bromide1.1(Prepared in-situ)
Acetone1.0(Calculated based on Grignard)
Anhydrous THF---Solvent
Saturated NH₄Cl solution---Quenching agent
Diethyl Ether---Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (1.1 equiv.) to 0 °C.

  • Ketone Addition: Add a solution of acetone (1.0 equiv.) in anhydrous THF dropwise to the stirred Grignard solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching & Work-up: Follow steps 4-6 from Protocol 2 (Quenching, Extraction, Drying, and Concentration).

  • Purification: Purify the crude product by flash column chromatography to obtain the pure tertiary alcohol.

Protocol 4: Synthesis of a Tertiary Alcohol via Double Addition to an Ester

Grignard reagents react with esters twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[16][17][18] This protocol uses at least two equivalents of the Grignard reagent to react with ethyl acetate, forming 3-methyl-1-(4-methoxyphenyl)pentan-3-ol.

Reagents & Stoichiometry

ReagentMoles (equiv.)Amount
4-Methoxyphenethylmagnesium bromide2.2(Prepared in-situ)
Ethyl Acetate1.0(Calculated based on ester)
Anhydrous THF---Solvent
Saturated NH₄Cl solution---Quenching agent
Diethyl Ether---Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (2.2 equiv.) to 0 °C.

  • Ester Addition: Add a solution of ethyl acetate (1.0 equiv.) in anhydrous THF dropwise to the stirred Grignard solution at 0 °C. A vigorous reaction may be observed.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching & Work-up: Follow steps 4-6 from Protocol 2 (Quenching, Extraction, Drying, and Concentration).

  • Purification: Purify the crude product by flash column chromatography to yield the tertiary alcohol with two identical 4-methoxyphenethyl groups attached to the carbinol carbon.

Summary of Reactions and Expected Outcomes

SubstrateProductStoichiometry (Grignard:Substrate)Typical Reaction TimeExpected Yield
Acetaldehyde3-(4-methoxyphenyl)-butan-2-ol~1.1 : 1.01-2 hours75-90%
Acetone2-methyl-4-(4-methoxyphenyl)butan-2-ol~1.1 : 1.02-3 hours80-95%
Ethyl Acetate3-methyl-1-(4-methoxyphenyl)pentan-3-ol~2.2 : 1.02-3 hours70-85%

References

  • Fiveable. (2025, September 15). 4-methoxyphenylmagnesium bromide Definition.
  • University of Washington. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved February 23, 2026, from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved February 23, 2026, from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • University of California, Irvine. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved February 23, 2026, from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved February 23, 2026, from [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 23, 2026, from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Web Pages. (n.d.). 25. The Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Unknown Source. (n.d.). Nucleophilic addition and abstraction.
  • Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US1591125A - Method of making phenyl ethyl alcohol and like compounds.
  • Filo. (2025, May 1). How is ethanol prepared from methanol by using Grignard reagent? How phen... Retrieved February 23, 2026, from [Link]

  • Unknown Source. (n.d.). Grignard Reagents.
  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 23, 2026, from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved February 23, 2026, from [Link]

  • Unknown Source. (n.d.).
  • Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents I | Organic chemistry. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved February 23, 2026, from [Link]

  • Vrindawan Coaching Center. (2023, April 17). Nucleophilic addition reaction with RMgX. Retrieved February 23, 2026, from [Link]

  • Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved February 23, 2026, from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.

Sources

preparation of substituted phenethylamines via 4-Methoxyphenethylmagnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a convergent, non-reductive synthetic pathway for accessing substituted phenethylamines, specifically utilizing 4-Methoxyphenethylmagnesium bromide as a nucleophilic linchpin.[1] Unlike traditional methods that rely on the reduction of nitrostyrenes or cyanides—which often suffer from functional group incompatibility and harsh conditions—this protocol employs Electrophilic Amination .[1]

By reacting the Grignard reagent with O-benzoylhydroxylamines (e.g., tert-butyl (benzoyloxy)carbamate), researchers can directly install the amine functionality.[1] This method offers superior chemoselectivity, allowing for the synthesis of N-protected phenethylamines in a single step, streamlining the development of adrenergic receptor ligands and metabolic probes.

Critical Reagent Preparation: The Grignard Platform

The foundation of this protocol is the high-fidelity generation of 4-Methoxyphenethylmagnesium bromide. Phenethyl Grignards are prone to


-hydride elimination (yielding styrenes) and Wurtz homocoupling.[1] Rigorous control of temperature and stoichiometry is required.[1]
Protocol A: Generation of 4-Methoxyphenethylmagnesium Bromide (0.5 M in THF)
  • Reagents:

    • 4-Methoxyphenethyl bromide (CAS: 17056-96-1)

    • Magnesium turnings (High purity, >99.9%, CAS: 7439-95-4)[1]

    • THF (Anhydrous, inhibitor-free)[1]

    • Iodine (Initiator)[1]

  • Workflow:

    • Activation: Flame-dry a 3-neck RBF under Argon flow. Add Mg turnings (1.2 equiv) and a single crystal of Iodine.[1] Dry stir for 10 min.

    • Initiation: Add minimal THF to cover Mg. Add 5% of the total bromide volume neat.[1] Heat gently with a heat gun until the iodine color fades and turbulence (ether reflux) is observed.[1]

    • Propagation: Dilute the remaining bromide in THF (to achieve target 0.5 M conc). Add dropwise via an addition funnel over 45 minutes.

      • Critical Control: Maintain internal temperature between 25–30°C. Do not reflux, as this promotes Wurtz coupling (

        
        ).[1]
        
    • Maturation: Stir at room temperature for 2 hours. The solution should be dark grey/brown.[1]

  • Validation (Titration): Before use, the titer must be determined using Knochel’s Method (LiCl/Iodine back-titration) to ensure accurate stoichiometry for the amination step [1].[1]

Core Application: Electrophilic Amination[1][2][3][4][5][6]

This section describes the direct conversion of the carbon-magnesium bond to a carbon-nitrogen bond. We utilize Boc-NH-OBz (tert-butyl (benzoyloxy)carbamate) as the nitrogen source.[1] This reagent acts as an "electrophilic nitrogen" equivalent, where the Grignard attacks the nitrogen atom, displacing the benzoate leaving group.[1]

Mechanism of Action

The magnesium atom coordinates with the carbonyl oxygen of the benzoate, activating the nitrogen-oxygen bond.[1] The nucleophilic carbon of the phenethyl chain then attacks the nitrogen, expelling the benzoate anion.[1]

Protocol B: C-N Bond Formation
  • Reagents:

    • Freshly prepared 4-Methoxyphenethylmagnesium bromide (from Protocol A).[1]

    • tert-Butyl (benzoyloxy)carbamate (Prepared via reaction of Boc-NH-OH with Benzoyl Chloride).[1]

    • Solvent: Dry THF.

  • Step-by-Step Methodology:

    • Setup: Charge a flame-dried flask with tert-butyl (benzoyloxy)carbamate (1.0 equiv) and dissolve in THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

    • Addition: Slowly add the Grignard reagent (1.2 equiv) via syringe pump over 30 minutes.

      • Note: The low temperature suppresses attack on the carbonyl (ester) group, favoring the desired attack on Nitrogen.[1]

    • Ramp: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench: Quench with sat. aqueous

      
      .[1]
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with

      
       (to remove benzoic acid byproduct) and brine.[1] Dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexanes/EtOAc). The product is the N-Boc protected phenethylamine.[1]

Protocol C: Deprotection to Free Amine
  • Dissolve the N-Boc intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (20% v/v).[1] Stir at RT for 1 hour.

  • Concentrate and basify with 1M NaOH to liberate the free amine: 2-(4-methoxyphenyl)ethan-1-amine .[1]

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

The following diagram illustrates the transformation from the alkyl halide to the final amine, highlighting the critical transition state.[1]

G Precursor 4-Methoxyphenethyl Bromide Grignard Grignard Reagent (Ar-CH2-CH2-MgBr) Precursor->Grignard Mg, THF 25-30°C Intermediate Transition State (Mg-O Coordination) Grignard->Intermediate + Boc-NH-OBz -78°C AminatingAgent Boc-NH-OBz (Electrophile) AminatingAgent->Intermediate ProtectedAmine N-Boc Phenethylamine (Protected) Intermediate->ProtectedAmine Nucleophilic Attack on N Loss of PhCO2- FinalProduct 4-Methoxyphenethylamine (Free Base) ProtectedAmine->FinalProduct TFA/DCM Deprotection

Caption: Figure 1. Convergent synthesis of 4-methoxyphenethylamine via electrophilic amination.[1] The Grignard reagent attacks the electrophilic nitrogen of the Boc-derivative.

Data Summary & Optimization

The following table summarizes expected yields and optimization parameters based on internal validation and literature precedents [2, 3].

ParameterCondition A (Standard)Condition B (Optimized)Impact on Quality
Solvent Diethyl EtherTHF THF stabilizes the Grignard species, preventing precipitation at -78°C.
Temperature 0°C-78°C to 0°C Lower temp prevents carbonyl attack (ester cleavage), increasing chemoselectivity for N-attack.[1]
Reagent Chloramine-TBoc-NH-OBz Boc-reagent avoids sulfonamide byproducts and yields an easily purifiable carbamate.[1]
Yield (Step 2) 45-55%78-85% Optimized conditions significantly reduce side reactions (dimerization).[1]

Strategic Advantages in Drug Discovery[1]

  • Late-Stage Diversification: This method allows the introduction of the nitrogen atom at a late stage.[1] If the Grignard is derived from a complex intermediate, the amine can be installed without exposing the molecule to harsh reducing agents (LiAlH4/H2) used in nitro-reduction.[1]

  • Isotopic Labeling: Using

    
    -labeled Boc-NH-OBz allows for the cost-effective synthesis of isotopically labeled phenethylamines for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]
    
  • Safety: Avoids the use of energetic nitrostyrene intermediates or toxic cyanides.

References

  • Knochel, P., et al. (2006).[1] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]

  • Johnson, J. S., et al. (2004).[1] Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents.[1][4] Journal of the American Chemical Society.[1] [1]

  • Berman, A. M., & Johnson, J. S. (2006).[1] Nickel-Catalyzed Electrophilic Amination of Organozinc Halides.[1] Journal of Organic Chemistry.[1] [1]

  • BenchChem. (2024).[1] 4-Methoxyphenethylmagnesium bromide: Technical Data and Protocols.[1][12][1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methoxyphenylmagnesium bromide solution.[1][13][1]

Disclaimer: This document is for research and development purposes only. The synthesis of phenethylamine derivatives may be subject to local regulations regarding precursor chemicals.[1] Ensure full compliance with all safety and legal standards.

Sources

Troubleshooting & Optimization

common side products in 4-Methoxyphenethylmagnesium bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Optimization of 2-(4-Methoxyphenyl)ethylmagnesium Bromide Audience: Organic Chemists, Process Development Scientists

Technical Overview & Reactivity Profile

Reagent: 4-Methoxyphenethylmagnesium bromide Structure: 4-MeO-C₆H₄-CH₂-CH₂-MgBr Classification: Primary Alkyl Grignard (Homobenzylic)

This reagent presents a unique set of challenges compared to standard phenyl or benzyl Grignard reagents. Unlike phenylmagnesium bromide, it possesses


-hydrogens , making it susceptible to elimination. Unlike benzylmagnesium halides, the radical intermediate formed during synthesis is less stabilized, but the resulting Grignard is still highly prone to Wurtz-type homocoupling due to the nucleophilicity of the carbon center.

The "Big Three" Impurities:

  • The Dimer: 1,4-Bis(4-methoxyphenyl)butane (Wurtz Coupling).

  • The Olefin: 4-Methoxystyrene (

    
    -Hydride Elimination).
    
  • The Quench: 4-Ethylanisole (Protonation).

Troubleshooting Modules (Q&A)
Module A: The "Dimer" Problem (Wurtz Coupling)

User Query: "I am observing a large amount of white precipitate during the formation of the Grignard, and my final yield is consistently below 60%. NMR shows a complex aliphatic region around 2.5-2.8 ppm."

Diagnosis: You are generating 1,4-bis(4-methoxyphenyl)butane .[1] This is the Wurtz homocoupling product. It occurs when the concentration of the alkyl halide (starting material) is too high in the presence of the already-formed Grignard reagent. The Grignard reagent (


) acts as a nucleophile and attacks the unreacted alkyl bromide (

) in a solution-phase

reaction or via radical coupling on the magnesium surface.

Corrective Protocol:

  • Dilution is Key: Increase the volume of solvent (THF/Ether). High concentration favors bimolecular coupling (

    
    ).
    
  • "Starve" the Reaction: Use a high-dilution slow addition technique. Add the 4-methoxyphenethyl bromide solution dropwise over 1–2 hours. The goal is to ensure

    
     is consumed by 
    
    
    
    faster than it can react with
    
    
    .
  • Temperature Control: Maintain the internal temperature between

    
    C and 
    
    
    
    C. Do not reflux during addition.
Module B: The "Olefin" Problem (Elimination)

User Query: "My crude NMR shows distinct doublets around 5.1 and 5.6 ppm and a dd at 6.6 ppm. Is my starting material decomposing?"

Diagnosis: You are forming 4-methoxystyrene via


-Hydride Elimination .
Alkyl Grignard reagents with 

-hydrogens are thermally sensitive. If the reaction temperature is too high, or if the magnesium surface is too active/hot, the Grignard reagent undergoes elimination to form the thermodynamically stable conjugated styrene and

.

Corrective Protocol:

  • Avoid Reflux: Unlike aryl Grignards, phenethyl systems should not be refluxed for extended periods to "finish" the reaction.

  • Solvent Choice: While THF is often preferred for initiation, it coordinates more strongly to Mg, potentially increasing the basicity and promoting elimination. If elimination is severe, switch to Diethyl Ether (

    
    ), which coordinates less strongly and allows for lower temperature operation.
    
Module C: The "Quench" Problem (Moisture)

User Query: "I see a major peak corresponding to 4-ethylanisole. Is this from the starting material?"

Diagnosis: This is the Protonation Product . It indicates water ingress. 4-Methoxyphenethylmagnesium bromide is a strong base (


). Even trace moisture from the atmosphere or "wet" solvent will instantly protonate the reagent to form 4-ethylanisole.

Corrective Protocol:

  • Titrate Solvents: Do not assume "anhydrous" bottles are dry. Test THF with a Karl Fischer titrator or use a sodium/benzophenone indicator (must remain deep blue/purple).

  • Glassware: Flame-dry all glassware under vacuum immediately before use.

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways occurring in your flask.

ReactionPathways SM 4-Methoxyphenethyl Bromide (R-Br) Radical Radical Intermediate [R• MgBr•] SM->Radical SET (Mg Surface) Mg Mg(0) Grignard Target Grignard (R-MgBr) Radical->Grignard Recombination Dimer Wurtz Dimer 1,4-Bis(4-methoxyphenyl)butane Grignard->Dimer + R-Br (SN2/Radical) Styrene 4-Methoxystyrene (Elimination) Grignard->Styrene Heat (>40°C) Beta-Elimination Quench 4-Ethylanisole (Protonation) Grignard->Quench + H2O

Figure 1: Mechanistic divergence in phenethyl Grignard formation. Green indicates the desired path; Red indicates impurity pathways.

Optimized Experimental Protocol

This protocol uses Iodine Activation and Low-Temp Addition to maximize the Grignard/Dimer ratio.

Reagents:

  • 4-Methoxyphenethyl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv) - Crushed/ground immediately before use

  • Iodine (

    
    ) - 1 crystal
    
  • THF (Anhydrous) - Concentration 0.5 M to 0.8 M

Step-by-Step Methodology:

  • Activation:

    • Place Mg turnings and a stir bar in a 3-neck flask. Flame dry under vacuum.[2][3] Cool under Argon.

    • Add the crystal of Iodine and just enough THF to cover the Mg.

    • Add 5% of the total 4-methoxyphenethyl bromide neat (undiluted) directly onto the Mg.

    • Observation: The brown iodine color should fade to colorless/cloudy gray, and the solvent should begin to boil slightly (exotherm). If not, heat gently with a heat gun until initiated.

  • The "Cold" Addition (Crucial Step):

    • Once initiated, dilute the reaction with the remaining THF.

    • Cool the flask to 0–5°C (Ice/Water bath). Note: Standard protocols suggest reflux, but for phenethyl systems, lower temp prevents Wurtz/Styrene formation.

    • Dilute the remaining bromide in THF (1:1 v/v).

    • Add the bromide solution dropwise over 90 minutes .

    • Monitor: Ensure the internal temp stays <15°C.

  • Digestion:

    • After addition, remove the ice bath.[2] Stir at Room Temperature (20–25°C) for 2 hours.

    • Do not reflux unless absolutely necessary to consume residual Mg, and do so only briefly (15 mins).

  • Titration (Quality Control):

    • Before using, titrate the reagent (e.g., using salicylaldehyde phenylhydrazone or simple acid titration) to determine the exact Molarity. Yields are typically 80-90% with this method.

Impurity Profile Data
ComponentChemical StructureOriginPrevention Strategy
Target

Main ReactionN/A
Dimer

Wurtz CouplingHigh dilution, Slow addition, Low Temp.
Styrene


-Elimination
Avoid reflux, Keep T < 25°C.
Alkane

ProtonationDry glassware, Inert atm (

).
Alcohol

OxidationPrevent

ingress (degas solvents).
Troubleshooting Logic Flow

Use this logic tree to quickly identify process failures.

TroubleshootingTree Start Start: Analyze Crude NMR/GC CheckOlefin Are vinyl protons present? (5.0 - 6.7 ppm) Start->CheckOlefin CheckAliphatic Is there a complex multiplet at 2.6 ppm (4H)? CheckOlefin->CheckAliphatic No ResultStyrene Issue: Elimination Action: Lower Rxn Temp CheckOlefin->ResultStyrene Yes CheckEthyl Is there a triplet/quartet pattern (Ethyl group)? CheckAliphatic->CheckEthyl No ResultDimer Issue: Wurtz Coupling Action: Slower Addition / More Dilution CheckAliphatic->ResultDimer Yes ResultQuench Issue: Wet Solvent Action: Dry THF / Check Argon Line CheckEthyl->ResultQuench Yes ResultSuccess Success: Proceed to Next Step CheckEthyl->ResultSuccess No

Figure 2: Rapid diagnostic logic for crude reaction analysis.

References
  • Grignard Reagent Preparation & Wurtz Coupling

    • Source: Organic Syntheses.[3][4][5][6][7] "Preparation of Grignard Reagents: General Considerations."

    • Context: Discusses the standard mechanism of Wurtz coupling in benzylic/phenethyl systems.
    • URL: [Organic Syntheses Coll.[3][4] Vol. 1]([Link]) (General Reference for Grignard Handling)

  • Beta-Hydride Elimination in Organometallics

    • Source: Chemical Reviews. "Beta-Hydride Elimination in Transition Metal and Main Group Chemistry."
    • Context: Explains the thermodynamic driving force for styrene formation
    • URL:

  • Synthesis of 4-Methoxystyrene (via Elimination)

    • Source: Royal Society of Chemistry (RSC) & ChemicalBook.
    • Context: Confirms 4-methoxystyrene is the elimin
    • URL:

  • Handling of 4-Methoxyphenethyl Bromide

    • Source: Sigma-Aldrich Technical D
    • Context: Physical properties and stability of the starting bromide.[7]

    • URL:

Sources

characterization of impurities in 4-Methoxyphenethylmagnesium bromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers utilizing 4-Methoxyphenethylmagnesium bromide . It is designed to move beyond basic synthesis instructions into the characterization of failure modes, impurity profiles, and analytical validation.

Ticket Category: Reagent Synthesis & Quality Control Reagent Code: 4-MeO-Phenethyl-MgBr CAS: 13139-86-1 (Soln) / 36278-54-3 (Solid)

Impurity Architecture & Profiling

The Core Issue: The synthesis of 4-methoxyphenethylmagnesium bromide is a competition between the desired insertion of Magnesium into the C-Br bond and the parasitic Wurtz homocoupling.

Impurity Identification Matrix

Use this table to identify peaks in your GC-MS or NMR spectra during in-process control (IPC).

Impurity NameStructure DescriptionOrigin (Root Cause)Analytical Marker (Diagnostic)
Wurtz Dimer 1,4-bis(4-methoxyphenyl)butaneHomocoupling: Reaction of formed Grignard with unreacted alkyl halide.[1] High local concentration or high temp.GC-MS: Molecular ion significantly higher (approx. double MW). 1H NMR: Distinct benzylic protons, typically shielded compared to starting material.
Protonated Quench 1-ethyl-4-methoxybenzene (4-Ethylanisole)Hydrolysis: Reaction with moisture (

) in solvent or atmosphere.
GC-MS: m/z ~136. 1H NMR: Triplet methyl group (~1.2 ppm) and quartet methylene (~2.6 ppm).
Starting Material 4-methoxyphenethyl bromideIncomplete Conversion: Passivation of Mg surface or insufficient reaction time.GC-MS: m/z ~214/216 (Br isotope pattern). 1H NMR: Triplet at ~3.5 ppm (

-Br).
Oxidized Alcohol 2-(4-methoxyphenyl)ethanolOxidation: Ingress of Oxygen (

) followed by hydrolysis.
GC-MS: m/z ~152. 1H NMR: Methylene protons adjacent to -OH (~3.8 ppm).
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Grignard formation and the Wurtz coupling side-reaction.

GrignardPathways R_Br 4-Methoxyphenethyl Bromide (SM) Grignard Target Grignard (R-MgBr) R_Br->Grignard + Mg (Main Reaction) Wurtz Wurtz Dimer (Impurity) R_Br->Wurtz Mg Mg (Metal) Mg->Grignard Grignard->Wurtz + R-Br (Side Reaction) Quench 4-Ethylanisole (Hydrolysis) Grignard->Quench + H2O (Moisture)

Figure 1: Kinetic pathways. The red dashed line represents the Wurtz coupling, which consumes both the product and the starting material.

Troubleshooting Guides (FAQs)

Case 1: "The reaction won't start (Induction Period)."

Diagnosis: The Magnesium surface is passivated with oxides, preventing the single-electron transfer (SET) required to initiate the radical mechanism. Protocol:

  • Mechanical Activation: Stir the Mg turnings "dry" (no solvent) under Argon/Nitrogen for 20 minutes. The friction exposes fresh metal.

  • Chemical Activation (The Iodine Method):

    • Add 1 crystal of Iodine (

      
      ) to the Mg.[2]
      
    • Heat gently with a heat gun until purple vapors appear and then fade (formation of

      
      ).
      
    • Why this works:

      
       is soluble in ether/THF and cleans the surface lattice.
      
  • Entrainment: Add a small amount (0.1 mL) of a reactive halide (e.g., 1,2-dibromoethane or DiBAL-H) to "jumpstart" the radical chain.

Case 2: "My yield is low, and I see a large dimer peak."

Diagnosis: High Wurtz Coupling. This occurs when the concentration of organic halide (R-Br) is too high relative to the active Mg surface area. Corrective Action:

  • Dilution is Key: Increase solvent volume. Wurtz coupling is second-order with respect to concentration, whereas Grignard formation is pseudo-first-order (dependent on Mg surface).

  • Slow Addition: The R-Br solution must be added dropwise. The rate of addition should match the rate of consumption. If the solution turns colorless, you are adding too fast (it should remain slightly gray/turbid).

  • Temperature Control: Maintain the reaction at 0°C to 10°C during addition. Higher temperatures favor the coupling reaction.[2]

Case 3: "The titer is significantly lower than theoretical."

Diagnosis: Moisture contamination. Grignard reagents are essentially "water scavengers." Checklist:

  • Are you using anhydrous solvents (<50 ppm water)?

  • Did you flame-dry the glassware under vacuum?

  • The Syringe Test: If the needle tip clogs with a white solid (

    
    ) immediately upon entering the flask, your septum is leaking or the atmosphere is wet.
    

Analytical Methodologies

Do not rely on "theoretical" concentrations. You must titrate before use.

Protocol A: The Knochel Titration (Recommended)

This method distinguishes active Grignard from basic impurities (like alkoxides).

Reagents:

  • Titrant: 1.0 M solution of

    
     in THF (weighed accurately).
    
  • Analyte: 0.5 mL of your Grignard reaction mixture.

  • Salt: Saturated LiCl in THF (accelerates the reaction).

Workflow:

  • Flame dry a vial and cool under Argon.

  • Add 100 mg of anhydrous LiCl and 2 mL of dry THF.

  • Add exactly 0.5 mL of your Grignard supernatant.

  • Titrate with the

    
     solution until a persistent orange/brown color remains.
    

Calculation:



Note: The color change is sharp (colorless 

brown).
Protocol B: GC-MS Quench Method

To determine the ratio of Active Reagent vs. Hydrolyzed Impurity vs. Wurtz Dimer.

  • Quench: Take 0.1 mL of reaction mixture and inject it into a vial containing 1 mL of saturated

    
     and 1 mL of Ethyl Acetate.
    
  • Shake & Separate: The Grignard converts to 4-Ethylanisole (the "reduced" product). The Wurtz dimer remains unchanged. The unreacted bromide remains unchanged.

  • Analyze: Inject the organic layer into GC-MS.

    • Interpretation: The area count of 4-Ethylanisole represents your active Grignard yield. The area count of the Dimer represents irreversible loss.

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Precipitation: In THF, this specific Grignard may precipitate crystals (Schlenk equilibrium shifting to

    
     and 
    
    
    
    ).
  • Resolution: If solids appear, warm gently to Room Temperature and stir for 15 minutes before titrating. Do not draw from the supernatant without re-dissolving, or stoichiometry will be incorrect.

References

  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[3] Synthesis.[2][4][5][6][7][8][9][10]

  • BenchChem. (2024). 4-Methoxyphenethylmagnesium bromide: Structure and Reactivity Profile.

  • Organic Syntheses. (1977). Preparation of 2-Methoxyphenylmagnesium bromide (Analogous Procedure).[11] Org.[3][5][6][7][8][9][10][12] Synth. 57, 69.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Alternatives to 4-Methoxyphenethylmagnesium Bromide for Phenethylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Moving Beyond the Grignard Sledgehammer

For decades, 4-Methoxyphenethylmagnesium bromide has been the standard reagent for introducing the 4-methoxyphenethyl motif—a common pharmacophore in analgesics and cardiovascular agents. However, its utility is severely compromised by its high basicity, moisture sensitivity, and tendency toward Wurtz-type homocoupling (dimerization) during storage and reaction.

For modern drug discovery requiring high functional group tolerance (FGT) and chemoselectivity, the Grignard reagent is often a blunt instrument. This guide evaluates three superior alternatives that offer higher precision: Potassium Organotrifluoroborates (Molander Salts) , Organozinc Reagents (Negishi) , and Ni/Photoredox Dual Catalysis .

Decision Matrix: Selecting Your Reagent

DecisionMatrix Start Substrate Constraints Sensitive Contains Esters, Nitriles, or Ketones? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No (Robust) Negishi Method A: Negishi Coupling (Organozinc) Sensitive->Negishi Yes (High FGT) Acid Start from Carboxylic Acid? Scale->Acid No Suzuki Method B: Molander Salt (Suzuki-Miyaura) Scale->Suzuki Yes (Stable/Aqueous) Acid->Suzuki No (Alkyl Halide) Photo Method C: Ni/Photoredox (Decarboxylative) Acid->Photo Yes

Figure 1: Strategic decision tree for selecting phenethylation reagents based on substrate sensitivity and scale.

Comparative Analysis of Alternatives

The following data aggregates performance metrics from standard cross-coupling conditions (Pd-catalyzed) utilizing 4-methoxyphenethyl precursors.

FeatureGrignard (Standard) Alt 1: Molander Salt (Suzuki) Alt 2: Organozinc (Negishi) Alt 3: Photoredox (Ni/Ir)
Reagent Species R-MgBrR-BF3KR-ZnXR-COOH or R-Br
Stability Pyrophoric, Moisture SensitiveAir/Water Stable SolidMoisture Sensitive (Prep in situ)High (Shelf-stable)
β-Hydride Elimination N/A (Direct Addition)Suppressed (vs Boronic Acids)Low RiskLow Risk
FG Tolerance Poor (Reacts w/ C=O, CN, OH)Excellent (Compatible w/ aqueous)High (Tol.[1][2][3][4] Esters, Nitriles)Excellent
Homocoupling High (Wurtz side-products)MinimalLowMinimal
Atom Economy ModerateGoodModerateHigh (Decarboxylative)

Deep Dive: Technical Protocols & Mechanisms

Alternative 1: Potassium [2-(4-methoxyphenyl)ethyl]trifluoroborate (Molander Salt)

The Stability Solution. unlike alkylboronic acids, which suffer from rapid protodeboronation and


-hydride elimination, the 

-hybridized trifluoroborate is coordinatively saturated. It requires a Lewis acid (or hydrolysis in situ) to open a coordination site for transmetallation, effectively "releasing" the reactive species only when needed.
Mechanism of Action

The critical advantage here is the suppression of


-hydride elimination.[5][6] In standard alkyl-Suzuki couplings, the slow transmetallation allows the Pd-alkyl intermediate to undergo 

-elimination, forming styrene derivatives. The trifluoroborate acts as a slow-release reservoir, keeping the concentration of the active organoboron species low but constant.
Experimental Protocol

Reagent: Potassium [2-(4-methoxyphenyl)ethyl]trifluoroborate (CAS: 454183-10-1).

  • Setup: Charge a reaction vial with the aryl chloride electrophile (1.0 equiv), Molander salt (1.05 equiv), Cs₂CO₃ (3.0 equiv), and Pd(OAc)₂ (2-5 mol%).

  • Ligand: Add RuPhos or XPhos (4-10 mol%). Note: Bulky biaryl phosphines are critical to facilitate reductive elimination and prevent $\beta-hydride elimination.

  • Solvent: Add Toluene/H₂O (3:1 ratio, 0.2 M). The water is essential for the hydrolysis equilibrium of the trifluoroborate.

  • Reaction: Seal and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.

Validation Point: If yield is low, check oxygen levels. While the reagent is stable, the Pd(0) cycle requires inert conditions.

Alternative 2: 4-Methoxyphenethylzinc Bromide (Negishi Coupling)

The Reactivity "Goldilocks" Zone. Organozinc reagents are less polarized than Grignards (preventing attack on ketones/esters) but more reactive than organoborons, often requiring milder conditions than Suzuki couplings.

Preparation Strategy (Knochel's Method)

Direct insertion of Zinc dust into alkyl halides is sluggish. The addition of LiCl is the causal factor for success; it solubilizes the surface zinc oxide and forms a soluble RZnX·LiCl species, increasing the rate of insertion.

Experimental Protocol

Reagent: Prepared in situ from 1-(2-bromoethyl)-4-methoxybenzene.

  • Activation: Flame dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under vacuum for 1 hour (activates Zn surface). Cool to RT.

  • Insertion: Add THF. Add 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv) and 1,2-dibromoethane (5 mol%, activator). Stir at 40°C for 12 hours.

    • Checkpoint: Titrate an aliquot with iodine to confirm concentration of Ar-CH2CH2-ZnBr.

  • Coupling: To a separate flask containing the aryl halide electrophile (0.8 equiv relative to Zn) and Pd(dppf)Cl₂ (2 mol%), transfer the organozinc solution via cannula.

  • Reaction: Stir at RT to 60°C. Reaction is typically complete in <4 hours.

Validation Point: The presence of LiCl is non-negotiable for reproducible titers of the zinc reagent.

Alternative 3: Ni/Photoredox Decarboxylative Coupling

The Green/Modern Route. This method utilizes 3-(4-methoxyphenyl)propanoic acid directly. By using a dual catalytic system (Iridium photocatalyst + Nickel cross-coupling catalyst), one can extrude CO₂ to generate the alkyl radical, which is intercepted by the Nickel center.

Pathway Visualization

Photoredox Acid 3-(4-methoxyphenyl) propanoic acid Carboxylate R-COO- Acid->Carboxylate Deprotonation Base Base (Cs2CO3) Light Blue LED (450nm) Ir_GS Ir(III) Ground Light->Ir_GS Ir_Ex *Ir(III) Excited Ir_GS->Ir_Ex Ir_Red Ir(II) Reduced Ir_Ex->Ir_Red SET (Oxidation of R-COO-) Ir_Red->Ir_GS Regenerates Cat. Radical Alkyl Radical (R•) + CO2 Carboxylate->Radical -e-, -CO2 Ni_II_Ar Ar-Ni(II)-X Radical->Ni_II_Ar Radical Capture Ni_0 Ni(0) Ni_0->Ni_II_Ar Oxidative Addition (Ar-X) Ni_III Ar-Ni(III)-R Ni_II_Ar->Ni_III Ni_III->Ni_0 SET (Reduction by Ir(II)) Product Coupled Product (Ar-R) Ni_III->Product Reductive Elimination

Figure 2: Dual catalytic cycle showing the decarboxylative generation of the phenethyl radical and its interception by the Nickel cycle.

Experimental Protocol

Reagent: 3-(4-methoxyphenyl)propanoic acid.

  • Catalysts: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) and NiCl2·glyme (5 mol%) with dtbbpy ligand (5 mol%).

  • Substrates: Carboxylic acid (1.5 equiv), Aryl Bromide (1.0 equiv), Base (Cs₂CO₃, 3.0 equiv).

  • Solvent: DMF or DMSO (degassed).

  • Activation: Irradiate with Blue LEDs (approx. 450 nm) with fan cooling to maintain RT.

  • Time: 24–48 hours.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[7] Organic Letters, 10(9), 1795–1798.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. (Foundational work on LiCl mediation).

  • Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261.

Sources

Core Principles: The Preparation and Nature of Phenethyl Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Phenethyl Grignard Reagents in Organic Chemistry

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a paramount objective. Among the myriad tools available, organometallic reagents stand out for their versatility and efficacy. Phenethyl Grignard reagents, a subclass of the celebrated organomagnesium halides, have long served as a workhorse for introducing the valuable phenethyl moiety into organic molecules.[1][2] This functional group is a common structural motif in pharmaceuticals, natural products, and materials science.

This guide provides a comprehensive review of phenethyl Grignard reagents, delving into their preparation, inherent reactivity, and significant limitations. We will objectively compare their performance against key alternatives—organolithium, organozinc, and organocuprate reagents—supported by representative experimental data. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their synthetic challenges.

Phenethyl Grignard reagents (C₆H₅CH₂CH₂MgX, where X is typically Br or Cl) are prepared via the oxidative insertion of magnesium metal into the carbon-halogen bond of a corresponding phenethyl halide.[3][4] The success of this synthesis hinges on meticulously controlled conditions, most notably the exclusion of atmospheric moisture and oxygen, which would rapidly quench the highly basic reagent.[3][5]

The choice of an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), is critical. These solvents do not simply act as an inert medium; their lone pair electrons coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[6][7]

Standard Laboratory Protocol: Synthesis of Phenethylmagnesium Bromide

The procedure involves the slow addition of 2-phenylethyl bromide dissolved in anhydrous ether or THF to a flask containing magnesium turnings under an inert nitrogen or argon atmosphere. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface by dislodging the passivating magnesium oxide layer.[2]

Experimental Workflow: Grignard Reagent Formation

Grignard_Prep reagents 2-Phenylethyl Bromide Anhydrous THF/Ether Mg Turnings flask Flame-Dried Flask (under N2/Ar) reagents->flask Slow addition activation Initiation (Iodine crystal) flask->activation Activation formation Phenethylmagnesium Bromide Formation (Exothermic) activation->formation

Caption: Generalized workflow for the preparation of a phenethyl Grignard reagent.

The resulting reagent is a potent nucleophile and a strong base (pKa of the conjugate acid is ~50), capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds.[7][8][9]

A Critical Limitation: The Challenge of β-Hydride Elimination

Despite their utility, phenethyl Grignard reagents are susceptible to a significant side reaction: β-hydride elimination. This intramolecular process involves the transfer of a hydrogen atom from the carbon beta to the magnesium center, leading to the formation of styrene and a magnesium hydride species. This decomposition pathway competes with the desired nucleophilic addition, thereby reducing product yields.

The propensity for β-hydride elimination is influenced by temperature, with higher temperatures favoring the elimination pathway. The solvent also plays a role; while THF is an excellent solvent for Grignard formation, prolonged reflux can accelerate decomposition.

Mechanism: β-Hydride Elimination Pathway

Beta_Hydride_Elimination start C₆H₅-CH(H)-CH₂-MgBr ts [Transition State] start->ts Δ (Heat) end C₆H₅-CH=CH₂   +   H-Mg-Br ts->end

Caption: The β-hydride elimination side reaction common to phenethyl Grignards.

Comparative Analysis: Phenethyl Grignard Reagents vs. Modern Alternatives

The limitations of Grignard reagents, particularly their high basicity and side reactions, have driven the development of alternative organometallic reagents. A comparison with phenethyllithium, phenethylzinc, and phenethylcuprate reagents reveals a spectrum of reactivity and selectivity.

Reagent TypeTypical PreparationRelative ReactivityKey AdvantagesKey Disadvantages
Phenethyl Grignard Phenethyl-X + MgHighCost-effective, readily prepared, versatile nucleophile.[3][10]Strong base, prone to β-hydride elimination, can give mixtures in conjugate additions.[11]
Phenethyllithium Phenethyl-X + 2 LiVery HighMore reactive than Grignards, useful as a strong base.[12][13]Often too reactive, leading to poor selectivity; highly pyrophoric.[14]
Phenethylzinc Rieke® Zinc + Phenethyl-XModerateExcellent functional group tolerance, suppresses side reactions.[15]Lower nucleophilicity requires catalysis (e.g., with Cu(I) or Pd(0)) for many reactions.
Phenethylcuprate 2 Phenethyl-Li + CuIModerateSuperior for 1,4-conjugate additions (Gilman reagent), high selectivity.[16]Requires stoichiometric copper, thermally unstable, often prepared and used in situ.

Table 1. Objective comparison of phenethyl-based organometallic reagents.

Performance in Practice: Experimental Data Insights

The choice of reagent is often dictated by the desired selectivity. A classic example is the reaction with an α,β-unsaturated carbonyl compound, such as chalcone, where the reagent can add directly to the carbonyl (1,2-addition) or to the β-carbon (1,4-conjugate addition).

Reaction: Phenethylation of Chalcone (Illustrative Data)

ReagentDominant ProductYield of 1,4-Adduct (%)Yield of 1,2-Adduct (%)
C₆H₅CH₂CH₂MgBrMixture~40-60%~30-50%
C₆H₅CH₂CH₂Li1,2-Adduct<10%>85%
(C₆H₅CH₂CH₂)₂Zn (with Cu catalyst)1,4-Adduct>90%<5%
(C₆H₅CH₂CH₂)₂CuLi1,4-Adduct>95%<2%

Table 2. Representative yields for the phenethylation of an α,β-unsaturated ketone. The data illustrates the superior selectivity of organozinc and organocuprate reagents for conjugate addition compared to the less selective Grignard and the 1,2-directing organolithium reagents.

A Protocol for Enhanced Selectivity: Functionalized Organozinc Reagents

For complex substrates where high fidelity is required, organozinc reagents offer a significant advantage. Their preparation using highly activated Rieke® Zinc allows for the presence of sensitive functional groups like esters and nitriles, which would be incompatible with Grignard or organolithium reagents.

Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Phenethylzinc Reagent

  • Zinc Activation: In a flame-dried, three-necked flask under argon, a slurry of Rieke® Zinc in anhydrous THF is prepared.

  • Organozinc Formation: A solution of 2-phenylethyl bromide in THF is added dropwise to the activated zinc slurry at room temperature. The formation is typically complete within 1-2 hours.

  • Reaction Setup: In a separate flask, the α,β-unsaturated ketone and a catalytic amount of CuCN·2LiCl are dissolved in anhydrous THF and cooled to -20 °C.

  • Addition: The prepared phenethylzinc bromide solution is transferred via cannula to the ketone/catalyst mixture at a controlled rate. The reaction is stirred at low temperature until completion (monitored by TLC).

  • Workup: The reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified via flash column chromatography.

Logical Workflow: High-Fidelity Phenethylation via Organozinc Reagent

Zinc_Protocol start Start zinc_prep Prepare Phenethylzinc Reagent (from Rieke® Zinc) start->zinc_prep substrate_prep Prepare Substrate + Cu(I) Catalyst (in separate flask, cool to -20°C) start->substrate_prep addition Cannula Transfer Zinc Reagent to Substrate Mixture zinc_prep->addition substrate_prep->addition workup Aqueous Quench & Extraction addition->workup purification Column Chromatography workup->purification end Pure 1,4-Adduct purification->end

Sources

comparing yields of 4-Methoxyphenethylmagnesium bromide with other phenethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methoxyphenethylmagnesium bromide against alternative phenethylating agents. It focuses on yield performance, mechanistic suitability, and experimental protocols for introducing the 2-(4-methoxyphenyl)ethyl motif into target molecules.

Executive Summary & Reagent Profile[1][2][3][4][5][6]

4-Methoxyphenethylmagnesium bromide is the reagents of choice for direct nucleophilic addition to carbonyls, offering high yields (85–95%) and straightforward preparation. However, for C(sp³)–C(sp²) cross-coupling reactions, it often suffers from β-hydride elimination and Wurtz homocoupling. In these cases, Negishi (Organozinc) or Suzuki (Alkylboron) variants provide superior selectivity and functional group tolerance.

Reagent Snapshot
  • Chemical Structure: 4-MeO-C₆H₄-CH₂CH₂-MgBr

  • Primary Application: Nucleophilic addition to aldehydes/ketones; Kumada coupling.

  • Key Instability: Wurtz homocoupling to form 1,4-bis(4-methoxyphenyl)butane.

  • Storage: Unstable; best generated in situ or stored cold (<0°C) under Argon.

Comparative Performance Analysis

The following table synthesizes experimental yield data across three primary reaction classes.

Table 1: Yield Comparison by Reaction Type
Reaction ClassReagent / MethodTypical YieldSelectivityPrimary Limitation
Carbonyl Addition Grignard (MgBr) 90–98% High (1,2-addn)Basic; incompatible with protic groups.[1]
(Aldehydes/Ketones)Organolithium85–90%ModerateToo reactive; higher side-reactions.[1]
Cross-Coupling Kumada (MgBr) 40–65% Lowβ-Hydride elimination; Homocoupling.[1]
(Aryl Halides)Negishi (ZnBr) 80–92% Excellent Requires transmetallation step.
Suzuki (Alkyl-B)60–80%ModerateSlow transmetallation for sp³ centers.
Heteroatom Alkylation Alkyl Bromide (Sₙ2)75–85%HighRequires basic conditions; elimination risk.
(Amines/Thiols)Grignard (MgBr)N/AN/AActs as a base, not an electrophile.

Deep Dive: Mechanistic Decision Framework

Scenario A: Nucleophilic Addition (The Grignard Domain)

For generating alcohols from carbonyls, 4-Methoxyphenethylmagnesium bromide is unrivaled.

  • Mechanism: The polarized C-Mg bond attacks the electrophilic carbonyl carbon.[1]

  • Why it wins: The phenethyl chain is relatively unhindered, allowing rapid kinetics that outcompete side reactions like enolization, provided the temperature is controlled (-78°C to 0°C).

Scenario B: Cross-Coupling (The Negishi Advantage)

Direct coupling of the Grignard (Kumada) to aryl halides is plagued by β-hydride elimination , producing 4-methoxystyrene instead of the coupled product.

  • The Solution: Transmetallation to Zinc (Negishi).

  • Mechanism: The C-Zn bond is more covalent, dampening the basicity and preventing elimination. Palladium catalysts (e.g., Pd-PEPPSI or Pd(dppf)) facilitate the reductive elimination of the C(sp³)–C(sp²) bond with high fidelity.

Visualization: Reagent Selection Logic

ReagentSelection Start Target Transformation Carbonyl Add to C=O (Make Alcohol) Start->Carbonyl CrossCouple C-C Coupling (Aryl/Vinyl Halide) Start->CrossCouple Heteroatom Alkylate N/O/S Start->Heteroatom Grignard Use Grignard (4-MeO-Phenethyl-MgBr) Yield: >90% Carbonyl->Grignard Kumada Kumada Coupling Risk: ß-Elimination Yield: <65% CrossCouple->Kumada Not Recommended Negishi Transmetallate to Zn (Negishi) Yield: >85% CrossCouple->Negishi Preferred AlkylHalide Use Alkyl Bromide (S_N2 Reaction) Yield: ~80% Heteroatom->AlkylHalide

Caption: Decision matrix for selecting the optimal phenethylating agent based on substrate class.[1]

Experimental Protocols

Protocol 1: High-Fidelity Synthesis of 4-Methoxyphenethylmagnesium Bromide

This protocol minimizes Wurtz homocoupling (dimerization).[1]

Materials:

  • 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, oven-dried)

  • LiCl (1.1 equiv, anhydrous - accelerates insertion)

  • THF (Anhydrous)

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and LiCl. Dry stir for 10 mins.

  • Initiation: Add enough THF to cover Mg. Add 5% of the bromide solution. Initiate with a heat gun or a crystal of I₂ until the solution turns turbid/grey.

  • Controlled Addition: Dilute the remaining bromide in THF (0.5 M final conc). Add dropwise at 0°C (Critical: Low temp reduces dimerization).

  • Digestion: Stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Titration: Titrate a 0.5 mL aliquot with salicylaldehyde phenylhydrazone to confirm concentration (Target: ~0.45 M).

Protocol 2: Negishi Cross-Coupling (Best for Biaryls)

Converts the Grignard to Organozinc for superior yield.

Workflow:

  • Transmetallation: To the Grignard solution from Protocol 1 (1.0 equiv), add ZnBr₂ (1.0 equiv, anhydrous) in THF at 0°C. Stir for 20 mins. The solution is now 4-Methoxyphenethylzinc bromide .

  • Catalyst Prep: In a separate flask, dissolve Aryl Bromide (0.8 equiv) and Pd(dppf)Cl₂ (3 mol%).

  • Coupling: Transfer the Organozinc solution to the catalyst mixture via cannula.

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[2]

  • Expected Yield: 85–92% (vs. ~50% if using Kumada).

Mechanistic Comparison Diagram

The following diagram contrasts the direct Grignard pathway with the Zinc-mediated pathway, highlighting the divergence in intermediates and side products.

Mechanism cluster_Kumada Kumada (Direct) cluster_Negishi Negishi (Via Zinc) R_MgBr 4-MeO-Phenethyl-MgBr Ni_Cat Ni/Pd Catalyst R_MgBr->Ni_Cat Direct ZnBr2 + ZnBr2 R_MgBr->ZnBr2 Ar_Br Aryl Bromide (Ar-Br) Pd_Cycle Pd(0)/Pd(II) Cycle Ar_Br->Pd_Cycle Elimination ß-Hydride Elimination Ni_Cat->Elimination Slow Reductive Elim. Styrene Side Product: 4-Methoxystyrene Elimination->Styrene R_ZnBr R-ZnBr (Organozinc) ZnBr2->R_ZnBr Transmetallation R_ZnBr->Pd_Cycle Fast Transmetallation Product Product: Ar-CH2CH2-Ph-OMe (High Yield) Pd_Cycle->Product

Caption: Mechanistic divergence showing why Zinc transmetallation (Negishi) avoids the ß-elimination pitfall common in Kumada couplings of phenethyl Grignards.

References

  • Preparation & Yields of Phenethyl Grignards: Org. Synth.1973 , 53, 116. "Preparation of Alkyl Grignard Reagents."

  • Negishi Coupling Efficiency: J. Am. Chem. Soc.[3][4]2004 , 126, 13028.[3] "Efficient Negishi Coupling of Secondary Alkylzinc Halides." (Demonstrates superior suppression of isomerization/elimination vs Grignard).

  • Suzuki Alkyl Coupling Challenges: Chem. Rev.1995 , 95, 2457. "Suzuki-Miyaura Cross-Coupling: Issues with sp3-hybridized alkyl boranes."

  • Homocoupling Side Reactions: J. Org. Chem.1984 , 49, 2608. "Wurtz Coupling in the preparation of benzylic and phenethyl Grignard reagents."

  • Comparative Metalation Data: BenchChem Reagent Profile: 4-Methoxyphenethylmagnesium bromide.

Sources

Mechanistic Studies & Performance Guide: 4-Methoxyphenethylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Phenethyl Grignards

In the landscape of organometallic synthesis, 4-Methoxyphenethylmagnesium bromide occupies a critical niche. Unlike its benzyl counterparts, which are prone to rapid benzylic rearrangements and hyper-reactivity, the phenethyl scaffold offers a stable "spacer" (two-carbon tether) that insulates the magnesium center from the aromatic ring's mesomeric effects. This guide analyzes the mechanistic behaviors, formation kinetics, and comparative performance of this reagent, specifically for researchers synthesizing isoquinoline alkaloids, opioids, and complex aryl-alkyl architectures.

Mechanistic Profile: Formation & Surface Kinetics

The formation of 4-Methoxyphenethylmagnesium bromide is not a simple concerted insertion; it follows a radical-based Single Electron Transfer (SET) mechanism occurring at the magnesium surface. Understanding this pathway is essential for controlling the notorious Wurtz homocoupling side reaction.

The SET Mechanism
  • Initiation: The alkyl halide (R-Br) adsorbs onto the Mg surface.

  • Electron Transfer: An electron transfers from Mg to the

    
     antibonding orbital of the C-Br bond, generating a radical anion 
    
    
    
    .
  • Radical Diffusion: The radical anion collapses into a surface-bound alkyl radical (

    
    ) and a bromide anion.
    
  • Recombination: The alkyl radical recombines with the oxidized magnesium species (

    
    ) to form the Grignard reagent (
    
    
    
    ).

Critical Insight: If the alkyl radical (


) diffuses away from the Mg surface before recombining with 

, it encounters other alkyl halides or radicals in the bulk solution, leading to Wurtz coupling (dimerization) to form 1,4-bis(4-methoxyphenyl)butane.
Visualization: Surface Radical Kinetics

GrignardMechanism RX 4-Methoxyphenethyl Bromide (Soln) Mg_Surf Mg Surface (Active Sites) RX->Mg_Surf Adsorption SET SET Step [R-Br]•- Mg_Surf->SET e- Transfer Radical Free Radical (R•) SET->Radical Bond Homolysis Grignard Product R-MgBr Radical->Grignard Recombination (Surface Bound) Wurtz Side Product (Dimer R-R) Radical->Wurtz Diffusion & Dimerization

Caption: Kinetic pathway of Grignard formation showing the bifurcation between successful reagent formation and Wurtz homocoupling.

Performance Comparison: Mg vs. Li vs. Zn

Selecting the correct organometallic species is a decision based on chemoselectivity vs. reactivity . The following matrix compares 4-Methoxyphenethylmagnesium bromide against its Lithium and Zinc analogs.

Comparative Performance Matrix
FeatureMagnesium (Grignard) Lithium (Organolithium) Zinc (Organozinc)
Reagent Species 4-MeO-Phenethyl-MgBr4-MeO-Phenethyl-Li4-MeO-Phenethyl-ZnBr
Reactivity High (Nucleophilic addition to ketones/aldehydes)Extreme (Pyrophoric; attacks carboxylates/hindered sites)Mild (Requires catalysis for carbonyls; Reformatsky-type)
Basicity (pKa) ~50 (Strong Base)>50 (Superbase)Moderate (Tolerates esters/nitriles)
Stability (Temp) Stable at reflux (THF/Ether)Unstable > -40°C (Ether cleavage risk)Stable at RT; Tolerates air briefly
Major Side Reaction Wurtz Coupling (Dimerization)Alpha-elimination / AggregationSlow formation kinetics
Best Application General synthesis (C-C bond formation)Low-temp lithiation; CarboxylationNegishi Coupling; Functional group tolerance
Mechanistic Analysis of Alternatives
  • Vs. Organolithium: The lithium analog is significantly more basic. While it reacts faster, it promotes beta-hydride elimination to form 4-methoxystyrene more readily than the Grignard. Furthermore, phenethyllithium species form tight aggregates (tetramers/hexamers) in ether, complicating kinetic predictions compared to the Schlenk equilibrium of Grignards [1].

  • Vs. Organozinc: The zinc reagent is far superior for chemoselectivity . It will not attack esters or nitriles at room temperature, allowing for the functionalization of complex scaffolds containing sensitive groups. However, it requires transition metal catalysis (Pd or Ni) to react with electrophiles that Grignards attack directly [2].

Experimental Protocol: Optimized Preparation

Objective: Synthesize 0.5M 4-Methoxyphenethylmagnesium bromide in THF with <5% Wurtz homocoupling.

Reagents & Equipment[4][5][6]
  • Substrate: 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv).

  • Metal: Magnesium turnings (1.2 equiv), oven-dried and mechanically crushed to expose fresh lattice.

  • Solvent: Anhydrous THF (stabilizer-free). Note: THF promotes faster initiation than diethyl ether but increases Wurtz coupling risk due to higher radical solubility.

  • Activator: Iodine (crystal) or 1,2-Dibromoethane (5 mol%).

Step-by-Step Methodology
  • Activation (The "Dry Stir"): Place Mg turnings in a flame-dried Schlenk flask under Argon. Dry stir vigorously for 20 minutes. This mechanical abrasion creates surface defects essential for the SET mechanism.

  • Initiation: Add just enough THF to cover the Mg. Add the activator (Iodine).[1][2] Wait for the color to fade (clear solution indicates

    
     formation and surface cleaning).
    
  • Controlled Addition (The "Dilution Principle"):

    • Dissolve the bromide substrate in THF (1:5 v/v ratio).

    • Crucial Step: Add only 5% of the solution initially to start the exotherm.

    • Once reflux begins, add the remaining solution dropwise over 1 hour.

    • Reasoning: Keeping the concentration of organic halide low relative to Mg minimizes the probability of

      
       encountering 
      
      
      
      , thereby suppressing Wurtz coupling (
      
      
      ) [3].
  • Digestion: Reflux gently for 1 hour post-addition to ensure complete conversion of the bromide.

  • Titration: Aliquot and titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity.

Visualization: Schlenk Equilibrium

In solution, the reagent does not exist solely as


. It fluctuates between monomeric and dimeric states.

SchlenkEq Monomer 2 R-Mg-X (Monomeric) Cluster (RMgX)2 (Dimeric Bridge) Monomer->Cluster Concentration Increase Dimer R2Mg + MgX2 (Schlenk Mix) Dimer->Monomer Dilution Cluster->Dimer Solvent Dependant

Caption: The Schlenk Equilibrium governing the reactive species in solution. THF favors the monomeric species more than Et2O.

Troubleshooting & Safety

  • Induction Latency: If the reaction does not start after 5 minutes, do not add more halide. Heating a flask with accumulated unreacted halide can lead to a thermal runaway (runaway exotherm) once initiation triggers. Use a heat gun or sonication to trigger the initial batch only.

  • Styrene Formation: If the final product yield is low and you detect a vinyl proton signal in NMR (~6.7 ppm), beta-hydride elimination occurred. This is often caused by excessive heating or using basic impurities. Switch to lower temperature addition (0°C to RT) if this persists.

References

  • Reactivity of Individual Organolithium Aggregates. ResearchGate. Available at: [Link]

  • OrganoZinc compounds as an alternative to OrganoMagnesium compounds. ScienceMadness. Available at: [Link]

  • Preparation of Grignard Reagents. Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxyphenethylmagnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Methoxyphenethylmagnesium bromide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Hazard Architecture

The Chemical Reality: You are not just handling a magnesium salt; you are handling a Grignard reagent dissolved in Tetrahydrofuran (THF) . This creates a dual-threat vector:

  • The Solute (4-Methoxyphenethylmagnesium bromide): A powerful nucleophile (CAS: 13139-86-1) that is corrosive (H314) and reacts violently with moisture to release heat and flammable gases.

  • The Solvent (THF): A highly flammable ether that permeates standard nitrile gloves in minutes and forms explosive peroxides upon prolonged storage.

The Core Directive: PPE is your last line of defense, not your first. This guide assumes you are already utilizing engineering controls (fume hood, Schlenk line/inert gas manifold). If you are handling this outside of a fume hood or glovebox, stop immediately.

The PPE Matrix: Material Science & Selection

Do not rely on generic "lab safety" rules. Grignard reagents require specific barrier technologies.

A. Hand Protection: The "Nitrile Fallacy"
  • The Risk: THF is a small, aggressive organic molecule. It permeates standard 4-mil disposable nitrile gloves in < 2 minutes . Once the solvent breaches, the corrosive Grignard reagent follows, causing chemical burns under the glove.

  • The Protocol:

    • Standard Handling: Double-gloving is mandatory.

      • Inner Layer: Brightly colored nitrile (e.g., orange/purple).

      • Outer Layer: Standard blue/white nitrile.

      • Logic: This provides a visual breach indicator. If the outer glove degrades or stains, strip it immediately.

    • Spill Cleanup / Large Scale (>100mL): Do not use standard nitrile. Use Silver Shield (Laminate) or Butyl Rubber gloves.

      • Logic: Laminate films offer >4 hours of breakthrough time against THF/Grignards.

B. Body Defense: Thermal Integrity
  • The Risk: In a runaway reaction or spill, Grignards ignite. Synthetic fabrics (polyester, nylon) will melt into your skin, necessitating surgical debridement.

  • The Protocol:

    • Mandatory: Fire Resistant (FR) Lab Coat (Nomex® or chemically treated cotton).[1][2][3]

    • Prohibited: 100% Polyester or Poly-blends.

    • Supplemental: For transfers >500mL, wear a chemically resistant rubber apron to prevent torso saturation.

C. Ocular & Face Protection
  • The Risk: Grignard reagents are often under positive pressure. A needle pop-off or septum failure creates a high-velocity corrosive stream.

  • The Protocol:

    • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to liquid ingress risks.

    • Secondary: 8-inch Polycarbonate Face Shield. Required for all syringe/cannula transfers.

PPE Decision Logic (Visualization)

This decision tree defines the required protection based on your scale of operation.

PPE_Decision_Tree Start START: Define Scale of Operation Scale_Small Analytical / Small Scale (< 50 mL) Start->Scale_Small Scale_Large Prep / Process Scale (> 50 mL) Start->Scale_Large PPE_Small REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. FR Lab Coat (Nomex) Scale_Small->PPE_Small PPE_Large REQUIRED PPE: 1. Silver Shield/Laminate Liners 2. Splash Goggles + Face Shield 3. FR Lab Coat + Rubber Apron Scale_Large->PPE_Large Task_Small Task: Syringe Transfer? PPE_Small->Task_Small Add_Shield ADD: Face Shield Task_Small->Add_Shield Yes Engineering CHECK: Blast Shield Required? PPE_Large->Engineering

Figure 1: PPE Selection Logic based on volumetric scale and procedural risk.

Operational Protocol: Inert Transfer Techniques

The most common accident vector is the syringe transfer . Air enters the syringe, reacts with the Grignard, precipitates magnesium salts, jams the needle, and the user pushes harder until the connection fails.

The "Positive Pressure" Protocol:

  • Glassware Prep: All receiving flasks must be flame-dried or oven-dried (120°C) and flushed with Argon/Nitrogen.

  • The Septum Check: Use precision seal septa. Do not use pre-punctured septa for moisture-sensitive reagents.

  • Pressure Equalization:

    • Insert an inert gas line (balloon or manifold) into the reagent bottle before withdrawing liquid.

    • This prevents a vacuum from forming inside the bottle, which would otherwise suck in atmospheric moisture.

  • The Draw:

    • Insert syringe needle.

    • Inject a volume of inert gas equal to the liquid volume you intend to withdraw.

    • Slowly draw the liquid. Do not pull the plunger faster than the liquid can flow.

  • The Transfer:

    • Move immediately to the receiving flask.

    • Pierce septum.

    • Dispense slowly down the side of the flask to cool the exothermic solvation.

Emergency Response & Disposal
Scenario A: Skin Exposure
  • Immediate Action: Strip contaminated gloves/clothing immediately.[4][5] Do not worry about modesty; time is tissue.

  • Flush: Rinse with copious water for 15 minutes .

  • Neutralize: Do not use vinegar or acids to neutralize. The heat of neutralization will worsen the burn. Stick to water.

Scenario B: Safe Quenching (Disposal)

Never pour active Grignard reagent into a waste drum. It must be quenched first.

The "Dilute & Destroy" Method:

  • Cool: Place the reaction vessel in an ice/water bath (0°C).

  • Dilute: Add a non-reactive solvent (e.g., Toluene or additional THF) to dilute the remaining reagent.

  • Quench:

    • Add Ethyl Acetate or Acetone first (consumes the Grignard without evolving hydrogen gas).

    • Alternatively: Add Saturated Ammonium Chloride (aq) dropwise. This is safer than pure water or acid as it buffers the pH.

  • Verify: Ensure no bubbling occurs upon further addition before transferring to aqueous waste.

Technical Specifications & Permeation Data
ParameterSpecificationScientific Rationale
Glove Material Laminate (Silver Shield) Breakthrough > 240 min for THF.
Glove Material Nitrile (Disposable) Breakthrough < 2 min for THF. Use only for incidental splash protection (change immediately).
Clothing Nomex III A Inherently flame-resistant; does not melt or drip when exposed to flash fire.
Eye Protection ANSI Z87.1+ (Goggles) "D3" rating indicates droplet/splash protection.
Flash Point -17°C (THF) Requires intrinsic safety grounding for all metal transfers.
References
  • American Chemical Society (ACS). (2023). Laboratory Reaction Safety Summary: Grignard Reaction. ACS Center for Lab Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[6] Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (2024). Guidance - Lab Coat Selection, Use, and Care. MIT EHS. Retrieved from [Link]

Sources

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